molecular formula C17H20N4O5 B13496357 5-[(2-Amino-3-hydroxy-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[(2-Amino-3-hydroxy-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13496357
M. Wt: 360.4 g/mol
InChI Key: KPCFAAGKIRTHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(2-amino-3-hydroxy-2-methylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-amino-3-hydroxy-2-methylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

5-[(2-amino-3-hydroxy-2-methylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5-[(2-amino-3-hydroxy-2-methylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-[(2-amino-3-hydroxy-2-methylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • Indole-3-acetic acid
  • Tryptophan
  • Lysergic acid diethylamide (LSD)
  • Strychnine

Uniqueness

What sets 5-[(2-amino-3-hydroxy-2-methylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

IUPAC Name

5-[(2-amino-3-hydroxy-2-methylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H20N4O5/c1-17(18,8-22)7-19-9-2-3-10-11(6-9)16(26)21(15(10)25)12-4-5-13(23)20-14(12)24/h2-3,6,12,19,22H,4-5,7-8,18H2,1H3,(H,20,23,24)

InChI Key

KPCFAAGKIRTHLK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.